1-(4-Bromophenyl)pentane-1,4-dione
Description
1-(4-Bromophenyl)pentane-1,4-dione is a diketone derivative featuring a bromine substituent at the para position of the phenyl ring. Its molecular structure combines a five-carbon diketone backbone with a 4-bromophenyl group, making it a versatile intermediate in organic synthesis. The compound is synthesized via alkaline hydrolysis of its diketone precursor under controlled conditions (90°C, NaOH), yielding a product critical for further functionalization . Its applications span pharmaceutical and materials science, particularly in constructing heterocyclic frameworks like pyrroles and tetrahydrofurans .
Properties
IUPAC Name |
1-(4-bromophenyl)pentane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHAUGRATDZWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentane-1,4-dione can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-bromobenzene is reacted with pentane-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure consistent production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)pentane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
1-(4-Bromophenyl)pentane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)pentane-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., 4-Bromo, 4-Chloro) often require harsher conditions but enable high yields in downstream reactions (e.g., pyrrole synthesis at 95% yield for 4-Chloro derivative) .
- Steric effects (e.g., 4-Isopropyl) reduce yields compared to smaller substituents (e.g., 3-Methyl) .
Reactivity in Cyclization Reactions
1,4-Diketones are pivotal in forming heterocycles. Comparative reactivity is outlined below:
Key Observations :
- Bromine’s strong electron-withdrawing nature enhances electrophilicity at the diketone carbonyl, facilitating nucleophilic attacks in cyclodehydration (e.g., tetrahydrofuran formation) .
- Chloro derivatives exhibit superior yields in Paal-Knorr reactions compared to brominated analogs, possibly due to balanced electronic effects .
Spectroscopic Properties
- 1H NMR : Aryl protons in para-substituted derivatives (e.g., 4-Chloro, 4-Bromo) resonate downfield (δ 7.2–7.5 ppm) due to deshielding by electronegative groups .
- 13C NMR : The carbonyl carbons in 1,4-diketones typically appear at δ 195–210 ppm, with bromine causing slight upfield shifts compared to chloro analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
